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Compound of Interest

Compound Name: alpha-Ylangene

Cat. No.: B1205585 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

sesquiterpenoid α-ylangene. The information is tailored for researchers, scientists, and

professionals in drug development, offering a detailed look at its nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data. This guide also outlines detailed

experimental protocols for acquiring these spectra and includes a workflow diagram for the

spectroscopic analysis of sesquiterpenes.

Spectroscopic Data of α-Ylangene
The spectroscopic data for α-ylangene is crucial for its identification and structural elucidation.

While extensive databases exist for many natural compounds, specific, experimentally-derived

NMR and IR data for α-ylangene are not readily available in publicly accessible literature.

However, mass spectrometry data is well-documented.

Mass Spectrometry (MS)
Mass spectrometry of α-ylangene is typically performed using gas chromatography-mass

spectrometry (GC-MS). The electron ionization (EI) mass spectrum provides a fragmentation

pattern that serves as a molecular fingerprint.

Table 1: Mass Spectrometry Data for α-Ylangene
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Property Value

Molecular Formula C₁₅H₂₄

Molecular Weight 204.35 g/mol

Exact Mass 204.1878 u

Major Mass Fragments (m/z)
204, 189, 161, 133, 119, 105, 93, 91, 79, 69, 55,

41

Note: The relative intensities of the mass fragments can vary slightly depending on the specific

instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed, experimentally verified ¹H and ¹³C NMR data for α-ylangene are not consistently

reported in readily accessible scientific literature. However, it is known that ¹³C NMR

spectroscopy has been successfully used to differentiate α-ylangene from its isomer, α-

copaene. This indicates that distinct chemical shifts exist for the carbon atoms in each

molecule. For comparison, the reported ¹³C NMR data for α-copaene is presented below.

Table 2: ¹³C NMR Chemical Shifts for α-Copaene (Isomer of α-Ylangene)
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Carbon Number Chemical Shift (δ) ppm

1 53.9

2 41.7

3 118.9

4 148.9

5 44.1

6 38.1

7 49.5

8 34.9

9 25.8

10 34.2

11 20.9

12 14.4

13 21.1

14 21.1

15 23.2

Note: This data is for α-copaene and is provided for comparative purposes. The chemical shifts

for α-ylangene would be expected to show slight differences due to the stereochemical

variations.

Infrared (IR) Spectroscopy
Specific IR absorption frequencies for α-ylangene are not readily available in a tabulated

format. However, based on its chemical structure as a sesquiterpene with a trisubstituted

double bond and saturated hydrocarbon framework, the expected characteristic IR absorptions

are outlined below.

Table 3: Expected Infrared Absorption Bands for α-Ylangene
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Functional Group
Expected Absorption
Range (cm⁻¹)

Vibration Type

C-H (sp³ hybridized) 2850-2960 Stretch

C-H (sp² hybridized, =C-H) 3010-3040 Stretch

C=C (trisubstituted alkene) 1665-1675 Stretch

CH₂ ~1450 Bend (Scissoring)

CH₃ ~1375 Bend (Symmetrical)

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data for α-ylangene,

synthesized from general protocols for sesquiterpene analysis.

Sample Preparation
Extraction: α-Ylangene is typically a component of essential oils. It can be isolated from plant

material (e.g., ylang-ylang oil from Cananga odorata) via steam distillation or solvent

extraction.

Purification: The essential oil is then subjected to fractional distillation or column

chromatography (e.g., silica gel) to isolate α-ylangene from other terpenoid constituents.

Purity Assessment: The purity of the isolated α-ylangene should be confirmed by gas

chromatography (GC) prior to spectroscopic analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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Oven Temperature Program:

Initial temperature: 60°C, hold for 2 minutes.

Ramp: Increase to 240°C at a rate of 3°C/min.

Final hold: 240°C for 5 minutes.

Injection: 1 µL of a diluted sample (in hexane or other suitable solvent) is injected in splitless

mode.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Scan Speed: 2 scans/second.

Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST,

Wiley) for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of purified α-ylangene in 0.5 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation: A thin film of the neat, purified α-ylangene is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands

corresponding to the functional groups present in the molecule.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

sesquiterpene like α-ylangene.
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Workflow for Spectroscopic Analysis of α-Ylangene
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Caption: Workflow for the Spectroscopic Analysis of α-Ylangene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1205585?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205585?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of α-Ylangene: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1205585#spectroscopic-data-of-alpha-ylangene-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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